Lipophilicity and Polar Surface Area Comparison: 1-Acetyl-4-azaindole vs. Parent 4-Azaindole
The N1-acetyl substitution increases calculated logP by approximately 0.13 log units and polar surface area by approximately 6.2 Ų relative to the unsubstituted parent 4-azaindole (1H-pyrrolo[3,2-b]pyridine). These differences, while modest, are sufficient to alter reverse-phase HPLC retention times, impact aqueous solubility, and modify passive membrane permeability in cell-based assays [1].
| Evidence Dimension | Calculated partition coefficient (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.69640; PSA = 34.89 Ų (1-acetyl-4-azaindole, CAS 24509-73-7) |
| Comparator Or Baseline | LogP = 1.56290; PSA = 28.68 Ų (4-azaindole, CAS 272-49-1) |
| Quantified Difference | ΔLogP = +0.1335 (8.5% increase); ΔPSA = +6.21 Ų (21.7% increase) |
| Conditions | Calculated values from Molbase (target) and ACME Chem / Chembase (parent); consistent methodology not verified across sources. |
Why This Matters
These differences directly influence RP-HPLC retention, DMSO/aqueous solubility ratios for assay preparation, and calculated Lipinski parameters, affecting both synthetic workup and biological assay reproducibility when substituting one compound for the other.
- [1] Molbase. 1-Acetyl-1H-pyrrolo[3,2-b]pyridine properties: LogP = 1.69640, PSA = 34.89 Ų. https://m.molbase.cn/baike/121360/ ; Chembase. 1H-pyrrolo[3,2-b]pyridine properties: LogP = 1.24019 (alternate method) or ACME Chem: LogP = 1.56290, PSA = 28.68 Ų. http://www.acmechem.cn/products/55/15965.html View Source
